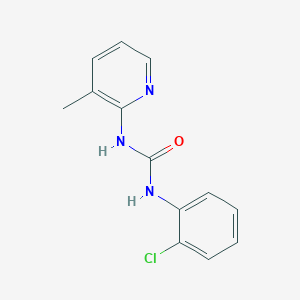![molecular formula C19H24ClN3O B5603319 5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)
5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as JNJ-16259685 and is a potent antagonist of the kappa opioid receptor. In
作用機序
JNJ-16259685 is a potent antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central and peripheral nervous systems. The kappa opioid receptor is involved in the regulation of pain, mood, and addiction. By blocking the activity of the kappa opioid receptor, JNJ-16259685 can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
JNJ-16259685 has been shown to have a wide range of biochemical and physiological effects. In preclinical models, JNJ-16259685 has been shown to have analgesic effects, reduce drug-seeking behavior, and have antidepressant effects. Additionally, JNJ-16259685 has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
One of the main advantages of JNJ-16259685 is its potency and selectivity for the kappa opioid receptor. This makes it an ideal tool for studying the role of the kappa opioid receptor in various physiological and pathological conditions. However, one of the main limitations of JNJ-16259685 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of JNJ-16259685. One potential direction is the development of more potent and selective kappa opioid receptor antagonists. Additionally, JNJ-16259685 could be used as a tool to study the role of the kappa opioid receptor in various neurological and psychiatric disorders. Finally, JNJ-16259685 could be used as a starting point for the development of new drugs for the treatment of pain, addiction, and depression.
Conclusion:
In conclusion, JNJ-16259685 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. As a potent antagonist of the kappa opioid receptor, JNJ-16259685 has been shown to have analgesic effects, reduce drug-seeking behavior, and have antidepressant effects in preclinical models. While there are limitations to the use of JNJ-16259685 in lab experiments, it remains an important tool for studying the role of the kappa opioid receptor in various physiological and pathological conditions.
合成法
The synthesis of JNJ-16259685 involves a multi-step process that starts with the reaction of 2-chlorobenzoyl chloride with pyrrolidine to form 2-chlorobenzoyl pyrrolidine. This intermediate is then reacted with isobutylmagnesium bromide to form 3-isobutyl-2-chlorobenzoyl pyrrolidine. The final step involves the reaction of 3-isobutyl-2-chlorobenzoyl pyrrolidine with methyl hydrazine and subsequent cyclization to form JNJ-16259685.
科学的研究の応用
JNJ-16259685 has been extensively studied for its potential applications in various fields, including pain management, addiction, and depression. As a kappa opioid receptor antagonist, JNJ-16259685 has been shown to have analgesic effects in preclinical models of pain. Additionally, JNJ-16259685 has been shown to reduce drug-seeking behavior in preclinical models of addiction. In the field of depression, JNJ-16259685 has been shown to have antidepressant effects in animal models of depression.
特性
IUPAC Name |
[3-(2-chlorophenyl)pyrrolidin-1-yl]-[2-methyl-5-(2-methylpropyl)pyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O/c1-13(2)10-15-11-18(22(3)21-15)19(24)23-9-8-14(12-23)16-6-4-5-7-17(16)20/h4-7,11,13-14H,8-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZWSZQRZWSZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)N2CCC(C2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)
![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)
![N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5603268.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)
![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)
![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603316.png)

![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
![5-acetyl-1'-[(3-methylisoxazol-5-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5603325.png)
![6-chloro-3-fluoro-2-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5603327.png)
![2-methoxy-4-[2-(2-methylbenzoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5603331.png)